molecular formula C9H9BrN2O B1373073 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 53439-89-7

5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B1373073
CAS No.: 53439-89-7
M. Wt: 241.08 g/mol
InChI Key: HFZWRJFAGBJEFX-UHFFFAOYSA-N
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Description

“5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound with the molecular formula C9H9BrN2O .


Synthesis Analysis

The synthesis of “5-bromo-1,3-dimethyl-1H-benzo[d]imidazol-2 (3H)-one” can be achieved from 4-Bromo-2-nitroaniline and Dimethyl carbonate .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Metal Complexes : A study by Jaber et al. (2021) focused on synthesizing a metal complex using a similar compound. They synthesized 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid (5-BrTAMB) and its Cd(II) complex, which exhibited antifungal and antibacterial activities.

  • Microwave-Mediated Synthesis : Dabholkar and Mishra (2006) reported the microwave-mediated synthesis of novel heterocycles containing thiazole and other moieties, starting from compounds like 2-bromo-5,5-dimethyl cyclohexane-1,3-dione. Their study highlights the versatility of these compounds in synthesizing various heterocycles (Dabholkar & Mishra, 2006).

  • Synthesis of Heterocycles with Dicoordinated Phosphorus : Bansal et al. (1992) investigated the synthesis of new heterocycles with dicoordinated phosphorus using 3-substituted 2-aminothiazolium bromides. This study provides insights into the potential of these compounds in developing phosphorus-containing heterocycles (Bansal et al., 1992).

Biological Activity Studies

  • Antimicrobial and Anti-Inflammatory Properties : A study by Rajanarendar et al. (2013) synthesized novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones from related compounds. These showed significant antimicrobial, anti-inflammatory, and analgesic activities.

  • Synthesis and Antimicrobial Activity : The synthesis and antimicrobial activity of some new hybrid compounds derived from antipyrine, including N-Benzyl-N′-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, were investigated by Demirci (2016). These compounds, derived from similar structures, showed moderate antimicrobial activity.

Structural and Theoretical Studies

  • Crystal Structure Analysis : A study by Kravtsov et al. (2012) focused on the synthesis and crystal structures of derivatives of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one. This research highlights the importance of structural analysis in understanding the properties of such compounds.

  • Alkylation Study : Esseffar et al. (2008) conducted a combined experimental and theoretical study on the alkylation of 3,5-dithioxo-[1,2,4]triazepines, providing insights into the reactivity of brominated compounds in different chemical environments (Esseffar et al., 2008).

Properties

IUPAC Name

5-bromo-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZWRJFAGBJEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210614
Record name 5-Bromo-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53439-89-7
Record name 5-Bromo-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53439-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Synthesis routes and methods

Procedure details

Iodomethane (2.41 g) was added to a suspension of 5-bromo-1,3-dihydro-benzoimidazol-2-one (1.65 g) and potassium tert-butoxide (1.91 g) in DMA (20 ml). The mixture was stirred overnight at room temperature. The mixture was poured to 2.5N aqueous HCl (80 ml) and extracted with EtOAc. The combined organic layers were dried over Na2SO4 and then concentrated in vacuo. Heptane (50 ml) was added to the residue and the mixture was filtered. The residue was washed with diethyl ether and dried in vacuo to give the title compound (1.1 g) as a light brown solid. MS (m/e)=241.1 [M+H+].
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

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